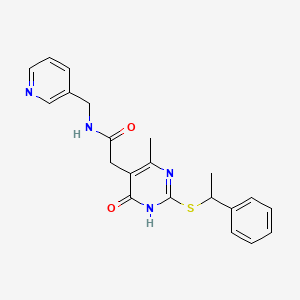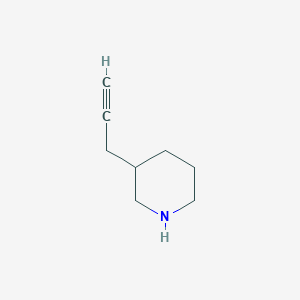
2-(4-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H19N3O4 and its molecular weight is 425.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A series of compounds, including 2-(4-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one derivatives, have been synthesized for various research applications. These compounds are characterized using different spectroscopic methods, such as FTIR, NMR, and HRMS, to determine their molecular structures and potential biological activities. The synthesis involves conventional methods that lead to compounds with potential antibacterial and antifungal activities, showing promise in medical research for developing new therapeutic agents (Sirgamalla & Boda, 2019).
Thermo-Physical Properties
The thermo-physical properties of similar 1,3,4-oxadiazole derivatives have been extensively studied, providing insights into how structural modifications affect their behavior in different solvents. This research is crucial for understanding the solubility, stability, and reactivity of these compounds, which can inform their use in various scientific applications, including drug formulation and material science (Godhani et al., 2013).
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of 1,2,4-triazole and 1,3,4-oxadiazole derivatives. These compounds exhibit promising antibacterial and antifungal properties against a range of pathogens, highlighting their potential in developing new antimicrobial agents. The findings suggest that the specific structural features of these derivatives play a significant role in their biological activities, offering a pathway to targeted drug design (Bektaş et al., 2007).
Electroluminescence and Photophysical Behavior
Research into the electroluminescence and photophysical properties of π-conjugated imidazole–isoquinoline derivatives, including those related to the compound of interest, reveals their potential in optoelectronic applications. These studies focus on the synthesis, characterization, and evaluation of compounds for use in organic light-emitting diodes (OLEDs). The results indicate that these compounds can produce ideal blue emission and "pure" white light under specific conditions, making them valuable for display and lighting technologies (Nagarajan et al., 2014).
Structural Elucidation and Chemical Reactivity
The reaction of related quinolinones with hydroxylamine under various conditions has been explored to understand their chemical reactivity and to achieve structural elucidation of the products. Such studies provide deep insights into the regioselectivity and reactivity of these compounds, essential for designing synthetic routes for new derivatives with desired biological or physical properties (Chimichi et al., 2007).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-30-17-13-11-16(12-14-17)28-15-21(18-7-3-4-8-19(18)25(28)29)24-26-23(27-32-24)20-9-5-6-10-22(20)31-2/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTXZYJIIXCWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B2837692.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2837695.png)
![8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2837698.png)

![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837701.png)
![N-(3-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2837703.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2837705.png)



![[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2837711.png)
